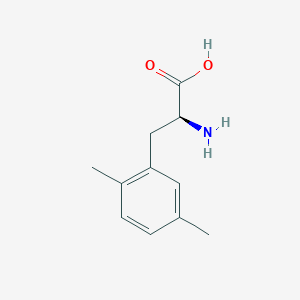

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid

CAS No.:

Cat. No.: VC17350550

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (2S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

| Standard InChI Key | LLIYNMSSZATPME-JTQLQIEISA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C)C[C@@H](C(=O)O)N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)CC(C(=O)O)N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. Its IUPAC name, (S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid, reflects the following structural attributes:

-

A propanoic acid backbone with an amino group (-NH₂) at the α-position.

-

A 2,5-dimethylphenyl group attached to the β-carbon.

-

An (S)-configuration at the α-carbon, critical for chiral recognition in biological systems.

The stereochemistry is often represented using the Cahn-Ingold-Prelog priority rules, where the (S)-configuration denotes a counterclockwise arrangement of substituents around the chiral center.

Spectroscopic Characterization

While direct data for this compound is limited, analogs such as Cbz-2,5-dimethyl-L-phenylalanine (CAS 1270292-32-4) provide insights . Key spectral features include:

-

¹H NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, with methyl groups at δ 2.3–2.5 ppm.

-

IR Spectroscopy: Stretching vibrations for -NH₂ (~3350 cm⁻¹) and -COOH (~1700 cm⁻¹).

-

Mass Spectrometry: Molecular ion peak at m/z 193.24 (M⁺), with fragmentation patterns consistent with loss of CO₂ (44 Da).

Synthesis Strategies

Retrosynthetic Analysis

The synthesis of (S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid can be approached via:

-

Friedel-Crafts Alkylation: Introducing methyl groups to a phenyl ring precursor.

-

Strecker Synthesis: Forming the α-amino acid moiety from aldehydes.

-

Chiral Resolution: Isolating the (S)-enantiomer using chiral auxiliaries or enzymes.

Synthesis of 2,5-Dimethylbenzaldehyde

-

Starting Material: Toluene derivatives undergo regioselective methylation using CuBr₂ or Co(OAc)₂ as catalysts .

-

Reaction Conditions: 80–120°C, 12–24 hours, yielding 2,5-dimethylbenzaldehyde with >90% purity.

Formation of α-Amino Nitrile

-

Strecker Reaction: 2,5-Dimethylbenzaldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol.

-

Intermediate: α-Amino nitrile is isolated and hydrolyzed under acidic conditions to yield the racemic amino acid.

Enantiomeric Resolution

-

Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer, leaving the (S)-form intact .

-

Yield: ~40–50% after purification via recrystallization.

Physicochemical Properties

Applications in Pharmaceutical Research

Angiotensin-II Receptor Antagonism

Structural analogs of this compound, such as 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, demonstrate potent angiotensin-II receptor binding . The 2,5-dimethylphenyl group enhances hydrophobic interactions with receptor pockets, suggesting potential cardiovascular applications.

Peptide Modification

Incorporating this amino acid into peptide chains improves metabolic stability and target selectivity. For example, replacing phenylalanine in opioid peptides reduces enzymatic degradation while maintaining receptor affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume